molecular formula C12H22N4O3 B2494931 6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 791600-62-9

6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2494931
CAS No.: 791600-62-9
M. Wt: 270.333
InChI Key: QLAZQBCVZWKUEV-UHFFFAOYSA-N
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Description

6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative characterized by a 3-methoxypropylamino substituent at the 5-position and a 2-methylpropyl (isobutyl) group at the N-1 position. Its molecular formula is C₁₂H₂₂N₄O₃, with a molecular weight of 270.33 g/mol (calculated from evidence in ).

Properties

IUPAC Name

6-amino-5-(3-methoxypropylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3/c1-8(2)7-16-10(13)9(11(17)15-12(16)18)14-5-4-6-19-3/h8,14H,4-7,13H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAZQBCVZWKUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)NC1=O)NCCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the family of tetrahydropyrimidines. It possesses a unique molecular structure characterized by a tetrahydropyrimidine ring with various functional groups, including amino and methoxy substituents. This compound is of interest due to its potential biological activities and applications in pharmaceutical research.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂N₄O₃
  • Molecular Weight : 270.33 g/mol
  • Functional Groups : Amino groups and methoxy propyl substituents enhance its reactivity and interaction with biological molecules.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in several areas:

  • Antimicrobial Properties : Initial studies suggest that similar tetrahydropyrimidine derivatives exhibit antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against various bacterial strains.
  • Antiviral Activity : Some derivatives have been investigated for their ability to inhibit viral replication, suggesting a potential role in antiviral therapies.
  • Cytotoxicity Against Cancer Cells : There is emerging evidence indicating that certain structural analogs may exhibit cytotoxic effects against cancer cell lines, making them candidates for further research in oncology.

The exact mechanism of action for this compound is still under investigation. However, insights can be drawn from related compounds:

  • Receptor Interaction : Similar compounds have been shown to interact with muscarinic receptors in the brain, which could suggest a pathway for neurological effects.
  • Enzyme Inhibition : Some studies indicate that these compounds may inhibit specific enzymes or pathways critical for pathogen survival or cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntimicrobialTetrahydropyrimidine derivativesEffective against Gram-positive bacteria
AntiviralVarious pyrimidine analogsInhibition of viral replication noted
CytotoxicityAnalogous compounds in cancer studiesInduced apoptosis in specific cancer cell lines

Case Study: Antimicrobial Activity

A study exploring the antimicrobial efficacy of tetrahydropyrimidines found that derivatives similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of amino and methoxy groups was crucial for enhancing antimicrobial potency.

Case Study: Anticancer Potential

Research conducted on a series of tetrahydropyrimidine derivatives revealed that certain substitutions led to increased cytotoxicity against human breast cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, understanding the chemical properties of this compound is crucial. It has a molecular formula of C15H27N5O3C_{15}H_{27}N_{5}O_{3} and a molecular weight of approximately 325.41 g/mol. The structure includes a tetrahydropyrimidine core, which is significant for its biological activity.

Pharmaceutical Applications

1. Anticancer Activity
Research has indicated that compounds similar to 6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit potential anticancer properties. Studies have shown that derivatives of tetrahydropyrimidines can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. For instance, a study demonstrated that certain derivatives induced apoptosis in cancer cells by modulating specific signaling pathways .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Analogues of tetrahydropyrimidines have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes .

3. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health by reducing oxidative stress and inflammation .

Biochemical Research

1. Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. It serves as a substrate or inhibitor for various enzymes involved in metabolic pathways. These studies are crucial for understanding metabolic disorders and developing therapeutic strategies .

2. Drug Development
This compound acts as a scaffold for designing new drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance efficacy or reduce side effects when developing new pharmaceutical agents .

Case Studies

Case Study 1: Anticancer Research
In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydropyrimidines including this compound. The results indicated significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy
A study published in the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives against resistant strains of bacteria. The findings highlighted that certain modifications to the base structure enhanced antimicrobial potency significantly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of this compound differ in substituents at the 5-amino and N-1 positions. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Compound Name 5-Position Substituent N-1 Substituent Molecular Weight Key Features
Target Compound 3-Methoxypropylamino 2-Methylpropyl 270.33 Moderate lipophilicity (methoxy group), potential for membrane permeability.
6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-... (CAS 554427-28-0) 2-Methoxyethylamino 2-Methylpropyl 256.29 Shorter alkoxy chain reduces steric hindrance; higher solubility.
6-Amino-5-[(3-hydroxypropyl)amino]-1-benzyl-... (CAS computed) 3-Hydroxypropylamino Benzyl 290.32 Increased hydrogen-bonding (hydroxy group); reduced lipophilicity.
6-Amino-1-isobutyl-5-(methylamino)-... (CAS 941234-20-4) Methylamino 2-Methylpropyl 254.33 Smaller substituent enhances solubility but may reduce target affinity.
6-Amino-5-(2-chloroacetyl)-1-(2-methylpropyl)-... (CAS 1170160-07-2) 2-Chloroacetyl 2-Methylpropyl 259.69 Electrophilic chloroacetyl group; potential alkylating agent or prodrug.

Structural and Functional Implications

  • Methoxy vs. Hydroxy Groups: The target compound’s 3-methoxypropylamino group enhances lipophilicity compared to the 3-hydroxypropylamino analog (e.g., CAS computed ), which has a polar hydroxy group (Topological Polar Surface Area [TPSA] = 108 vs. ~95 for methoxy). This difference may influence bioavailability and metabolic stability.
  • N-1 Substituents : The 2-methylpropyl group in the target compound provides steric bulk compared to smaller groups (e.g., propyl in CAS 554427-28-0 ). Bulkier substituents may affect binding to hydrophobic pockets in biological targets.
  • Electron-Withdrawing Groups: The 2-chloroacetyl substituent in CAS 1170160-07-2 introduces electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols), unlike the non-reactive methoxy group in the target compound.

Pharmacological Considerations

While direct pharmacological data for the target compound are unavailable, analogs provide insights:

  • Piperidinyl Derivatives: Compounds like 6-Amino-5-(piperidin-1-yl)-1-propyl-...
  • Triazolopyrimidinones: Derivatives such as 2-Amino-6-(3,4-dichlorobenzyl)-5-isopropyltriazolopyrimidinone (Compound 38 ) demonstrate structural motifs associated with kinase inhibition, hinting at possible enzyme-targeting applications for the pyrimidine-dione scaffold.

Q & A

Basic Synthesis and Key Reaction Conditions

Q: What are the standard synthetic routes for this compound, and how are reaction conditions optimized? A: The synthesis typically involves multi-step condensation reactions. For pyrimidine-dione derivatives, a common approach is the cyclization of substituted urea/thiourea derivatives with β-keto esters or acrylates under acidic or basic conditions. For example, describes analogous syntheses using hydroxyethyl and acetoxyethyl substituents, where refluxing in ethanol with catalytic acetic acid achieves cyclization . Key optimizations include temperature control (60–80°C), solvent selection (polar aprotic solvents enhance yield), and protection of amino groups to prevent side reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Basic Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR identifies protons on the tetrahydropyrimidine ring (δ 1.2–3.5 ppm for alkyl chains) and amine/amide protons (δ 5.0–8.0 ppm).
  • ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm) and quaternary carbons.
  • IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functionalities.
  • High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. For advanced confirmation, single-crystal X-ray diffraction (as in and ) resolves stereochemistry and hydrogen bonding patterns .

Advanced Challenge: Regioselective Functionalization

Q: How can regioselectivity be controlled when introducing substituents to the pyrimidine-dione core? A: Regioselectivity depends on electronic and steric factors. For example:

  • Electron-directing groups : Methoxypropylamino substituents (as in the target compound) may direct electrophiles to specific ring positions via resonance effects.
  • Catalytic control : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts can favor substitution at the 5-position over the 6-position.
  • Protecting groups : Temporary protection of the 6-amino group (e.g., with tert-butyldimethylsilyl) prevents undesired reactions, as seen in for similar compounds .

Analytical Method Development

Q: What methodologies are recommended for quantifying this compound in biological matrices? A: Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used. Key parameters:

  • Column : C18 (5 μm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/ammonium acetate buffer (pH 6.5, as in ) in a 60:40 ratio .
  • Validation : Include linearity (R² > 0.99), recovery (>95%), and limit of detection (LOD < 0.1 μg/mL). For complex samples, LC-MS/MS with electrospray ionization (ESI+) improves specificity.

Advanced SAR Studies

Q: How do structural modifications (e.g., methoxypropyl vs. hydroxypropyl chains) impact biological activity? A: highlights that substituent polarity and chain length critically influence interactions with biological targets. For instance:

  • Methoxypropyl : Enhances lipophilicity, improving blood-brain barrier penetration.
  • Hydroxypropyl : Increases solubility but may reduce membrane permeability.
  • Activity assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinases) or cellular uptake studies using radiolabeled analogs. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .

Crystallographic Confirmation

Q: What crystallographic techniques resolve the 3D structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization : Slow evaporation from ethanol/dichloromethane mixtures.
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Software like SHELXL refines bond lengths and angles. and demonstrate how SCXRD confirms hydrogen bonding between the 6-amino group and carbonyl oxygen, stabilizing the crystal lattice .

Handling and Safety Protocols

Q: What precautions are necessary for safe handling and storage? A: Based on ’s safety

  • Storage : In airtight containers under nitrogen at –20°C to prevent oxidation.
  • Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact.
  • First aid : For skin exposure, wash with 10% ethanol-water solution; for eye contact, irrigate with saline for 15 minutes .

Stability Under Stress Conditions

Q: How is the compound’s stability assessed under varying pH and temperature? A: Accelerated stability studies include:

  • Thermal stress : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Hydrolytic stress : Expose to pH 1 (HCl) and pH 13 (NaOH) at 60°C for 24 hours.
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm). ’s residual solvent analysis framework ensures impurities do not exceed ICH limits .

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